molecular formula C21H21N3O4S2 B2820435 4-(morpholinosulfonyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide CAS No. 1706295-94-4

4-(morpholinosulfonyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide

Cat. No.: B2820435
CAS No.: 1706295-94-4
M. Wt: 443.54
InChI Key: BEUKOJAPVOZNIG-UHFFFAOYSA-N
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Description

4-(morpholinosulfonyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is a compound that has been widely used in scientific research due to its unique properties. It is a small molecule inhibitor that targets specific proteins and enzymes in the body, making it a valuable tool for studying various biological processes.

Scientific Research Applications

Synthesis Methods and Chemical Structures

Synthesis of Thieno and Pyrimidinyl Derivatives

Research has shown that derivatives of thieno[3,2-d]pyrimidin-4-yl and pyridin-4-yloxy benzamide, including morpholino groups, exhibit significant biological activity, particularly as inhibitors against various cancer cell lines. These compounds are synthesized through methods involving condensation reactions, chlorination, and nucleophilic substitution, highlighting the importance of structural modification to enhance biological efficacy (Lei et al., 2017); (Xiong et al., 2020).

Biological Activities and Applications

Cancer Cell Line Inhibition

The synthesis and evaluation of benzamide derivatives have shown effective inhibitory activity against several cancer cell lines, such as A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The introduction of specific groups, such as the morpholine group, has been beneficial for enhancing the inhibitory activity of these compounds, making them promising candidates for cancer therapy (Xiong et al., 2020).

Antidepressant and Anticonvulsant Activities

Derivatives similar to the queried compound have been explored for their potential in treating neurological disorders. For instance, 4-chloro-N-(3-morpholinopropyl)benzamide, an antidepressant, has been synthesized through interactions involving morpholine, showcasing the role of morpholino derivatives in developing treatments for depression and possibly other neurological conditions (Donskaya et al., 2004).

Properties

IUPAC Name

4-morpholin-4-ylsulfonyl-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S2/c25-21(23-13-16-11-19(14-22-12-16)18-5-10-29-15-18)17-1-3-20(4-2-17)30(26,27)24-6-8-28-9-7-24/h1-5,10-12,14-15H,6-9,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEUKOJAPVOZNIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CC(=CN=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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